molecular formula C21H23N3O2S B2935872 1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897475-43-3

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one

Cat. No.: B2935872
CAS No.: 897475-43-3
M. Wt: 381.49
InChI Key: FDWDSGNTWDPDOK-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that benzothiazole derivatives, which this compound is a part of, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, sleep, and cognition.

Mode of Action

Benzothiazole derivatives are known to interact with their targets (such as dopamine and serotonin receptors) by binding to them, thereby inhibiting their function . This results in changes in the neurotransmitter levels in the brain, which can lead to alterations in mood, cognition, and other physiological functions.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may affect the dopaminergic and serotonergic pathways in the brain . These pathways are involved in numerous physiological functions, including mood regulation, sleep, and cognition.

Pharmacokinetics

It is known that the synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Result of Action

It is known that benzothiazole derivatives have been found to exhibit various biological activities, including antibacterial activity . For instance, one of the synthesized compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .

Action Environment

It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the reaction solvent and the catalyst system . These factors can potentially affect the yield and purity of the synthesized compounds, which in turn can influence their biological activity.

Properties

IUPAC Name

1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-6-5-9-18-20(16)22-21(27-18)24-13-11-23(12-14-24)19(25)10-15-26-17-7-3-2-4-8-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWDSGNTWDPDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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